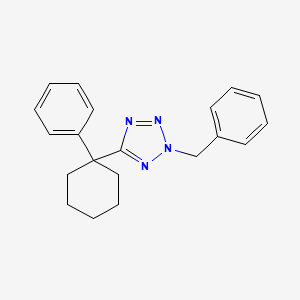

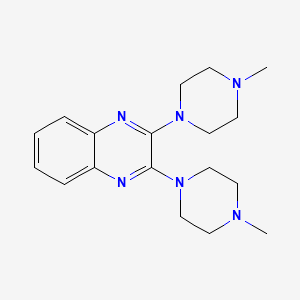

![molecular formula C20H26N4O B5518046 N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5518046.png)

N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds involves several key steps, including condensation reactions, characterization by spectroscopic methods (FT-IR, NMR, ESI-MS), and structural determination through single crystal X-ray diffraction (XRD). The synthesis process often explores the optimization of molecular structures in various phases (gas and aqueous solutions), highlighting the solvation energies and stability in solution as critical factors. The vibrational frequencies and corresponding assignments are investigated both experimentally and theoretically, utilizing methods like B3LYP/6-31G* and B3LYP/6–311++G** (Karrouchi et al., 2020).

Molecular Structure Analysis

Molecular structure analyses focus on the optimized molecular structures, vibrational frequencies, and vibrational assignments. These analyses provide insights into the stability and reactivity of the compound and its derivatives. Experimental and theoretical studies reveal high solvation energy values and support the higher stability of certain species in solution. The planarity of CH3 groups linked to N atoms suggests high reactivities for the base and cationic species of the compound compared to other known substances (Karrouchi et al., 2020).

Chemical Reactions and Properties

The compound exhibits notable reactivities, supported by high energy values for ΔEσ→σ* and ΔEσ→π* transitions. Such reactivities indicate potential applications in various chemical reactions, where the planarity and electronic distribution within the molecule play a crucial role. In vitro antidiabetic and antioxidant activities have also been observed, pointing to the compound's biological relevance and potential pharmaceutical applications (Karrouchi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Novel Synthetic Opioid Receptor Agonists

A detailed review by Sharma et al. (2018) on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists presents the emergence of compounds with similar chemical structures as substances of abuse. This research emphasizes the need for continuous monitoring and pre-emptive research to understand new substances' drug metabolism and pharmacokinetics, highlighting the significance of stereochemistry in their potency and detection methods (Sharma et al., 2018).

Recreational Use, Analysis, and Toxicity of Tryptamines

Tittarelli et al. (2014) provide a comprehensive review on tryptamines, a category of new psychoactive substances (NPS), summarizing available information on their structure, effects, pharmacology, and toxicity. This research supports the development of strategies to address the emerging NPS threat to public health and security, illustrating the necessity of understanding these compounds' pharmacological profiles (Tittarelli et al., 2014).

Human Urinary Carcinogen Metabolites and Tobacco Research

Hecht's (2002) review on measuring human urinary carcinogen metabolites provides crucial insights into tobacco and cancer, emphasizing the utility of biomarkers in understanding carcinogen exposure and metabolism in humans. This work illustrates the role of specific assays, like NNAL and NNAL-Gluc, in studying tobacco product exposure and the potential health impacts, underscoring the importance of early detection and evaluation of new tobacco products (Hecht, 2002).

Pharmacology and Toxicology of N-Benzylphenethylamine Hallucinogens

Halberstadt (2017) reviews the NBOMe class of hallucinogens, addressing their pharmacology, toxicity, and the clinical implications of their use. The research on rhabdomyolysis as a common complication of NBOMe toxicity and its potential linkage to seizures, hyperthermia, and vasoconstriction is crucial for understanding the health risks associated with these substances (Halberstadt, 2017).

Eigenschaften

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-16-6-4-7-18(14-16)21-13-5-8-20(25)23-22-15-17-9-11-19(12-10-17)24(2)3/h4,6-7,9-12,14-15,21H,5,8,13H2,1-3H3,(H,23,25)/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWFCUILMYJMO-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)